![molecular formula C₂₃H₃₇NO₃Si B1140895 (+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether CAS No. 1034706-81-4](/img/structure/B1140895.png)
(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether
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Description
The compound “(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether” is a chiral molecule . It is a type of heterocycle, which is a cyclic compound with two or more differing elements in its ring structure .
Synthesis Analysis
The synthesis of this compound is described in a patent . The method for synthesizing this chiral compound is described for the first time in this patent . The demethylation reaction in the last step is performed through a mild method .Molecular Structure Analysis
The molecular structure of this compound is chiral, meaning it cannot be superimposed on its mirror image . This property is important in many biological systems as the different enantiomers of a chiral molecule can have different biological effects .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are described in the patent . The final step involves a demethylation reaction .Scientific Research Applications
Synthesis of Chiral Compounds
The compound serves as a key intermediate in the synthesis of chiral molecules. Its stereochemistry is crucial for producing enantiomerically pure substances, which are important in the development of pharmaceuticals .
Positron Emission Tomography (PET) Imaging
This compound is a precursor for radiolabeled ligands used in PET imaging. It helps in the synthesis of compounds like [11C]-PHNO and [18F]-F-PHNO, which are used to image and quantify the distribution of neurotransmitter systems in the brain .
Neuropharmacology
Due to its role in PET imaging, this compound aids in neuropharmacological research, particularly in studying dopamine D2/D3 receptors, which are implicated in various neurological and psychiatric disorders .
Organic Synthesis Methodology
The compound’s synthesis involves novel organic reactions that can be applied to other synthetic pathways. This includes demethylation reactions and the synthesis of oxazine derivatives, which can be useful in creating complex organic molecules .
properties
IUPAC Name |
1-[(4aR,10bR)-9-tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3Si/c1-15(2)28(16(3)4,17(5)6)27-20-10-8-19-9-11-22-23(21(19)14-20)26-13-12-24(22)18(7)25/h8,10,14-17,22-23H,9,11-13H2,1-7H3/t22-,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZQCTZCKHVBLF-DHIUTWEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(CCC3C2OCCN3C(=O)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(CC[C@@H]3[C@@H]2OCCN3C(=O)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675524 |
Source
|
Record name | 1-[(4aR,10bR)-9-{[Tri(propan-2-yl)silyl]oxy}-2,3,4a,5,6,10b-hexahydro-4H-naphtho[1,2-b][1,4]oxazin-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether | |
CAS RN |
1034706-81-4 |
Source
|
Record name | 1-[(4aR,10bR)-9-{[Tri(propan-2-yl)silyl]oxy}-2,3,4a,5,6,10b-hexahydro-4H-naphtho[1,2-b][1,4]oxazin-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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